![molecular formula C16H26N2O2 B11843021 3-[(Piperidin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione CAS No. 62550-92-9](/img/structure/B11843021.png)
3-[(Piperidin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(PIPERIDIN-1-YLMETHYL)-3-AZASPIRO[55]UNDECANE-2,4-DIONE is a spirocyclic compound that features a unique structural motif combining a piperidine ring and a spiro[55]undecane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PIPERIDIN-1-YLMETHYL)-3-AZASPIRO[5.5]UNDECANE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of a piperidine derivative with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(PIPERIDIN-1-YLMETHYL)-3-AZASPIRO[5.5]UNDECANE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
3-(PIPERIDIN-1-YLMETHYL)-3-AZASPIRO[5.5]UNDECANE-2,4-DIONE has several scientific research applications:
Mécanisme D'action
The mechanism by which 3-(PIPERIDIN-1-YLMETHYL)-3-AZASPIRO[5.5]UNDECANE-2,4-DIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share the spirocyclic framework but may have different substituents, leading to variations in their chemical and biological properties.
Piperidine derivatives: Compounds with a piperidine ring but lacking the spirocyclic structure.
Uniqueness
3-(PIPERIDIN-1-YLMETHYL)-3-AZASPIRO[5.5]UNDECANE-2,4-DIONE is unique due to its combination of a piperidine ring and a spiro[5.5]undecane framework. This dual structural motif imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
62550-92-9 |
|---|---|
Formule moléculaire |
C16H26N2O2 |
Poids moléculaire |
278.39 g/mol |
Nom IUPAC |
3-(piperidin-1-ylmethyl)-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C16H26N2O2/c19-14-11-16(7-3-1-4-8-16)12-15(20)18(14)13-17-9-5-2-6-10-17/h1-13H2 |
Clé InChI |
CSRFMNRNFVHBEC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC(=O)N(C(=O)C2)CN3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11842952.png)
![7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11842959.png)

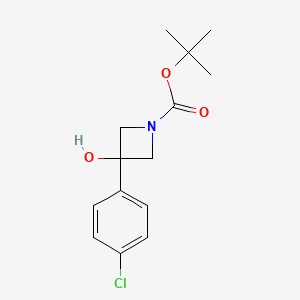

![(3S)-N-(2-Methylpropyl)-N-[(naphthalen-1-yl)methyl]pyrrolidin-3-amine](/img/structure/B11842976.png)
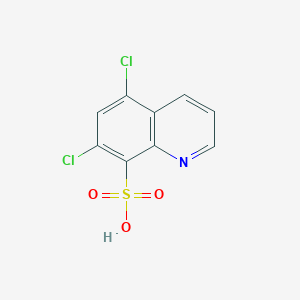
![Methanone, (4-fluorophenyl)[2-[(2S)-2-pyrrolidinyl]-4-thiazolyl]-](/img/structure/B11842985.png)
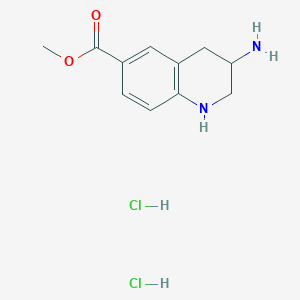
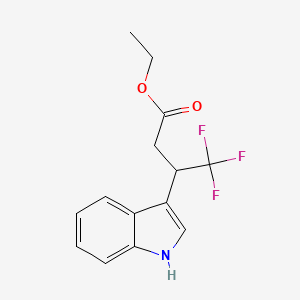

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11843003.png)
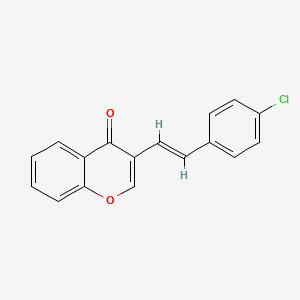
![7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B11843019.png)
